molecular formula C11H12ClF2N3O B12226273 2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride

2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride

Cat. No.: B12226273
M. Wt: 275.68 g/mol
InChI Key: BGZCELZYJHOSGT-UHFFFAOYSA-N
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Description

2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a difluoromethyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while reduction of nitro groups yields amines.

Scientific Research Applications

2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[[1-(Difluoromethyl)pyrazol-3-yl]amino]methyl]phenol is unique due to the presence of both the difluoromethyl group and the phenol group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H12ClF2N3O

Molecular Weight

275.68 g/mol

IUPAC Name

2-[[[1-(difluoromethyl)pyrazol-3-yl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C11H11F2N3O.ClH/c12-11(13)16-6-5-10(15-16)14-7-8-3-1-2-4-9(8)17;/h1-6,11,17H,7H2,(H,14,15);1H

InChI Key

BGZCELZYJHOSGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN(C=C2)C(F)F)O.Cl

Origin of Product

United States

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